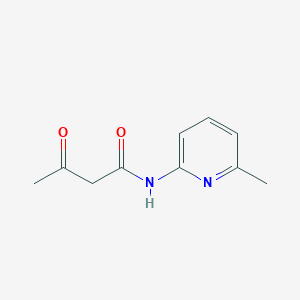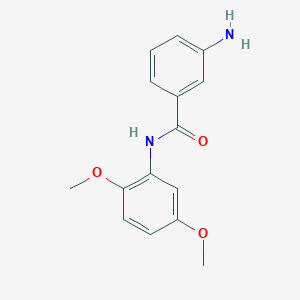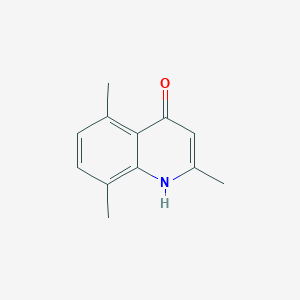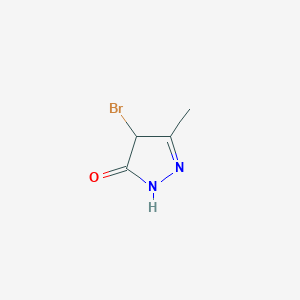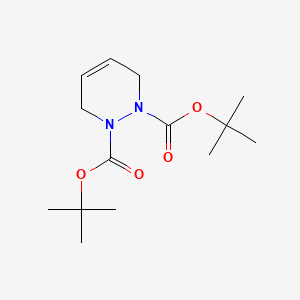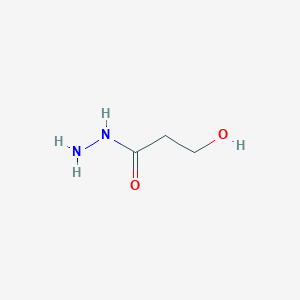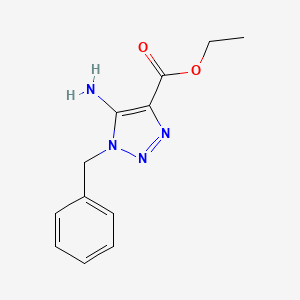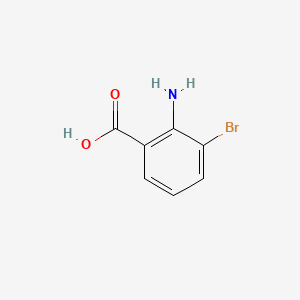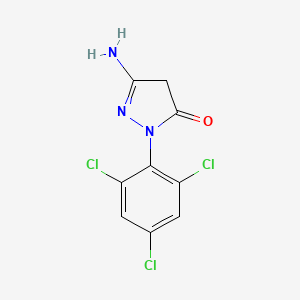![molecular formula C9H5ClOS B1267047 Benzo[b]thiophene-2-carbonyl chloride CAS No. 39827-11-7](/img/structure/B1267047.png)
Benzo[b]thiophene-2-carbonyl chloride
Descripción general
Descripción
Benzo[b]thiophene-2-carbonyl chloride is an organic compound with the molecular formula C9H5ClOS. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
Benzo[b]thiophene-2-carbonyl chloride is a compound that has been studied for its potential biological activity Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Some studies suggest that thiophene derivatives can interact with various enzymes and receptors in the biological system . For instance, one study showed that a benzo[b]thiophene-2-carboxamide derivative exhibited STING-agonistic activity, triggering the IRF and NF-κB pathways .
Result of Action
It’s worth noting that thiophene derivatives have been shown to exhibit a variety of pharmacological properties . For instance, a benzo[b]thiophene-2-carboxamide derivative was found to increase the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the product causes burns of eyes, skin, and mucous membranes, and contact with water liberates toxic gas . Therefore, it’s crucial to handle and store this compound properly to ensure its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
Benzo[b]thiophene-2-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The interaction with these enzymes often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its activity. Additionally, this compound can react with nucleophiles such as amines and alcohols, forming amides and esters, respectively .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and reducing the viability of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, forming covalent bonds that inhibit their activity . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting normal cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2-carbonyl chloride is typically synthesized from benzo[b]thiophene-2-one. The process involves the reaction of benzo[b]thiophene-2-one with thionyl chloride (SOCl2) under an inert atmosphere, such as nitrogen or argon. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions: Benzo[b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: It can be reduced to benzo[b]thiophene-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can lead to the formation of benzo[b]thiophene-2-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Benzo[b]thiophene-2-methanol: Formed from reduction reactions.
Benzo[b]thiophene-2-carboxylic acid: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Benzo[b]thiophene-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: Applied in the production of specialty chemicals and materials, such as dyes and polymers.
Comparación Con Compuestos Similares
Benzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Benzo[b]thiophene-2-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
Benzo[b]thiophene-2-thiol: Similar structure but with a thiol group instead of a carbonyl chloride group.
Uniqueness: Benzo[b]thiophene-2-carbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions allows for the synthesis of diverse derivatives with various applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLRCHMGDDHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192891 | |
| Record name | Thianaphthene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39827-11-7 | |
| Record name | Thianaphthene-2-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039827117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thianaphthene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophene-2-carbonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common synthetic applications of Benzo[b]thiophene-2-carbonyl chloride?
A1: this compound serves as a crucial starting material for synthesizing various heterocyclic compounds. For instance, it readily reacts with hydrazine hydrate to yield 3-chloro-1-benzo[b]thiophene-2-carbohydrazide []. This intermediate can be further derivatized into 1,3,4-oxadiazoles by reacting with aromatic aldehydes followed by treatment with either acetic anhydride or chloramine-T []. Additionally, this compound can be transformed into carbamates, ureas, semicarbazides, and pyrazoles, demonstrating its versatility in constructing diverse pharmacologically relevant scaffolds [].
Q2: Can you provide examples of specific biological activities exhibited by derivatives of this compound?
A2: Research suggests that certain derivatives of this compound possess promising biological activities. For example, 1,3,4-oxadiazole derivatives synthesized from this compound have displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa []. Furthermore, some derivatives have shown antifungal activity against Candida albicans and Aspergillus niger []. Additionally, thiazolidinone derivatives containing the benzo[b]thiophene moiety have shown both antioxidant and antibacterial properties [].
Q3: Are there any studies investigating the antitumor potential of compounds derived from this compound?
A3: Yes, novel benzo[b]thieno[2,3-c]quinolones, synthesized starting from substituted benzo[b]thiophene-2-carbonyl chlorides, have demonstrated cytotoxic activity against various cancer cell lines []. These include pancreatic carcinoma (MiaPaCa2), breast carcinoma (MCF7), cervical carcinoma (HeLa), laryngeal carcinoma (Hep2), colon carcinoma (CaCo-2), and melanoma (HBL) cell lines []. Notably, compounds with a 3-dimethylaminopropyl substituent on the quinolone nitrogen exhibited superior antitumor activity compared to those with the same substituent on the amidic nitrogen [].
Q4: Have any studies explored the structure-activity relationship (SAR) of compounds derived from this compound?
A4: While specific SAR studies might not be explicitly detailed in the provided abstracts, the research highlights how structural modifications influence biological activity. For example, in the study on benzo[b]thieno[2,3-c]quinolones, the position of the 3-dimethylaminopropyl substituent significantly impacted the antitumor activity, with placement on the quinolone nitrogen being more favorable []. Similarly, for the 1,3,4-oxadiazole derivatives, variations in the substituted phenyl ring at the 2-position led to differences in antimicrobial potency [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
